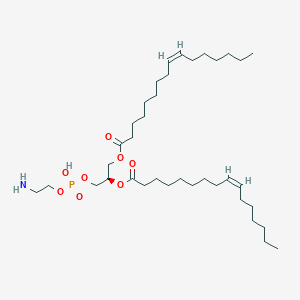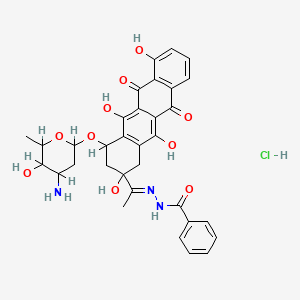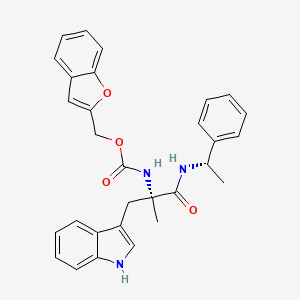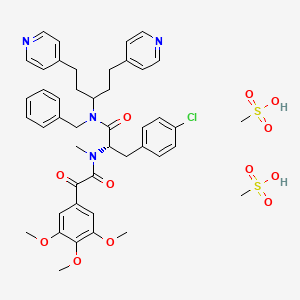
1,2-二棕榈油酰基-sn-甘油-3-磷酸乙醇胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PE(16:1(9Z)/16:1(9Z)), also known as GPEtn(32:2) or PE(16:1/16:1), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(16:1(9Z)/16:1(9Z)) is considered to be a glycerophosphoethanolamine lipid molecule. PE(16:1(9Z)/16:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(16:1(9Z)/16:1(9Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(16:1(9Z)/16:1(9Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(16:1(9Z)/16:1(9Z)) exists in all eukaryotes, ranging from yeast to humans. PE(16:1(9Z)/16:1(9Z)) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(16:1(9Z)/16:1(9Z)) can be biosynthesized from CDP-ethanolamine and DG(16:1(9Z)/16:1(9Z)/0:0) through the action of the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(16:1(9Z)/16:1(9Z)) can be biosynthesized from PS(16:1(9Z)/16:1(9Z)) through its interaction with the enzyme phosphatidylserine decarboxylase. Furthermore, PE(16:1(9Z)/16:1(9Z)) can be biosynthesized from PS(16:1(9Z)/16:1(9Z)) through its interaction with the enzyme phosphatidylserine decarboxylase. Finally, Cytidine monophosphate and PE(16:1(9Z)/16:1(9Z)) can be biosynthesized from CDP-ethanolamine and DG(16:1(9Z)/16:1(9Z)/0:0) through the action of the enzyme choline/ethanolaminephosphotransferase. In humans, PE(16:1(9Z)/16:1(9Z)) is involved in phosphatidylcholine biosynthesis PC(16:1(9Z)/16:1(9Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:1(9Z)/16:1(9Z)) pathway.
1,2-di-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which both acyl substituents are specified as (9Z)-hexadecenoyl (palmitoleoyl). It derives from a palmitoleic acid. It is a tautomer of a 1,2-di-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphoethanolamine zwitterion.
科学研究应用
手性磷脂研究
1,2-二棕榈油酰基-sn-甘油-3-磷酸乙醇胺 (DPPE) 已因其在磷中的手性特性而被研究。研究人员制备了 DPPE 的单独非对映异构体,并通过核磁共振 (NMR) 对其进行了分析。这些研究为理解磷脂酶对磷脂的立体化学和作用做出了重大贡献,而这对于膜生化至关重要 (Jiang, Shyy, & Tsai, 1984)。
脂质双层行为
DPPE 一直是探索脂质双层行为的有力工具。使用分子动力学模拟的研究表明,DPPE 浓度如何影响脂质双层的结构和动力学,例如头部区域和膜厚度。这项研究提供了对细胞膜基本性质的见解 (Leekumjorn & Sum, 2006)。
对胰岛素信号传导的影响
DPPE 已被研究其对胰岛素信号通路的影响。研究表明,DPPE 可以影响蛋白质磷酸酶活性以及胰岛素刺激的葡萄糖摄取到细胞中。这些发现对于理解胰岛素抵抗和糖尿病的分子基础至关重要 (Tsuchiya, Kanno, & Nishizaki, 2014)。
与胆固醇的相互作用
DPPE 与双层膜中胆固醇的相互作用已使用 NMR 技术进行了研究。这些研究有助于理解由于胆固醇导致的膜脂的结构变化,这对于理解与膜功能障碍相关的各种细胞过程和疾病至关重要 (Brown & Seelig, 1978)。
属性
分子式 |
C37H70NO8P |
|---|---|
分子量 |
687.9 g/mol |
IUPAC 名称 |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C37H70NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,35H,3-12,17-34,38H2,1-2H3,(H,41,42)/b15-13-,16-14-/t35-/m1/s1 |
InChI 键 |
PGPMCWZMPPZJML-NAFNZUQFSA-N |
手性 SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCC |
SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCC |
规范 SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCC |
物理描述 |
Solid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{4-Amino-1-[4-(4-Methylpiperazin-1-Yl)-Trans-Cyclohexyl]-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl}-2-Methoxyphenyl)-1-Methyl-1h-Indole-2-Carboxamide](/img/structure/B1241234.png)

![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-[(1-prop-2-enylpyridin-1-ium-2-yl)sulfinylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1241237.png)

![N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B1241241.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B1241242.png)

![N-(3-methoxyphenyl)-2-{(2Z)-4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B1241244.png)
![1-[5-(4-Chlorobenzoyl)-1,2,4-trimethyl-1H-pyrrol-3-yl]-2-piperidinoethanone](/img/structure/B1241245.png)




![(2S)-2-[(3S,6S,9Z,12S,15S,18S,21S,24R,27S)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-[(1S)-2-chloro-1-hydroxyethyl]-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-[(1S)-1-hydroxyethyl]-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B1241255.png)